Cas no 168324-02-5 (Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-16-hydroxy-, O-β-D-xylopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (3β,16α)- (9CI))

Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-16-hydroxy-, O-β-D-xylopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (3β,16α)- (9CI) structure
168324-02-5 structure
Product Name:Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-16-hydroxy-, O-β-D-xylopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (3β,16α)- (9CI)
Numero CAS:168324-02-5
MF:C57H92O25
MW:1177.32540130615
CID:192389
PubChem ID:73109954
Update Time:2024-03-01

Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-16-hydroxy-, O-β-D-xylopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (3β,16α)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • AsterlingulatosideD
    • 2)-a-L-arabinopyranosyl ester, (3b,16a)- (
    • 2)-a-L-arabinopyranosyl ester, (3b,16a)- (9CI)
    • 3)-O-b-D-xylopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-16-hydroxy-,O-b-D-xylopyranosyl-(1&reg
    • Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-16-hydroxy-, O-β-D-xylopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (3β,16α)- (9CI)
    • 168324-02-5
    • CHEMBL446062
    • Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-16-hydroxy-, O-beta-D-xylopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl ester, (3beta,16alpha)-
    • DTXSID301098611
    • asterlingulatoside
    • Asterlingulatoside D
    • (-)-Asterlingulatoside D
    • Inchi: 1S/C57H92O25/c1-23-43(79-47-42(71)44(28(61)22-74-47)80-46-39(68)34(63)26(59)20-73-46)38(67)41(70)48(76-23)81-45-35(64)27(60)21-75-50(45)82-51(72)57-16-15-52(2,3)17-25(57)24-9-10-31-54(6)13-12-33(78-49-40(69)37(66)36(65)29(19-58)77-49)53(4,5)30(54)11-14-55(31,7)56(24,8)18-32(57)62/h9,23,25-50,58-71H,10-22H2,1-8H3/t23-,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41+,42+,43-,44?,45+,46-,47-,48-,49-,50-,54-,55+,56+,57+/m0/s1
    • Chiave InChI: ZXFNMDBLCLWZIE-YCBUEYEESA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)C[C@H]([C@@]4(C(=O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@H](C)O5)O[C@H]5[C@@H](C([C@@H](CO5)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)CCC(C)(C)C[C@H]4C3=CC[C@@H]12)O

Proprietà calcolate

  • Massa esatta: 1176.59276842g/mol
  • Massa monoisotopica: 1176.59276842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 25
  • Conta atomi pesanti: 82
  • Conta legami ruotabili: 12
  • Complessità: 2290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 31
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.6
  • Superficie polare topologica: 393Ų
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd